![molecular formula C12H9BO2S2 B179614 Thianthren-2-ylboronic acid CAS No. 108847-21-8](/img/structure/B179614.png)
Thianthren-2-ylboronic acid
Overview
Description
Thianthren-2-ylboronic acid, also known as 1-Thianthrenylboronic acid, is a chemical compound with the empirical formula C12H9BO2S2 . It has a molecular weight of 260.14 .
Synthesis Analysis
The synthesis of this compound involves the lithiation of thianthrene at C-1, which allows the synthesis of various 1-substituted thianthrenes . For example, thianthren-1-ylboronic acid and 1-tributylstannylthianthrene undergo palladium-catalysed couplings with aryl halides . 2-Bromothianthrene provides an entry to 2-substituted thianthrenes via lithium–halogen exchange .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string OB(O)c1cccc2Sc3ccccc3Sc12 . The InChI key is FZEWPLIHPXGNTB-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound is a reagent used for Palladium-catalyzed Suzuki-Miyaura cross-couplings . It is also used in the preparation of biologically and pharmacologically active molecules .Physical And Chemical Properties Analysis
This compound has a melting point of 146-149 °C . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Control of Dual Conformations for OLEDs
- Application : Development of fluorophores PTZ-TTR and PTZ-Ph-TTR for high-efficiency single-emitter white organic light-emitting diodes (WOLEDs). These molecules exhibit dual conformations with thermally activated delayed fluorescence (TADF) characteristics, useful in fabricating WOLEDs with complementary emission colors. This results in improved performance of WOLEDs (Wang et al., 2018).
Enhancing Cell Permeation for Antibiotic Potentiation
- Application : Benzo[b]thiophene-2-ylboronic acid, a potent inhibitor of class C beta-lactamase AmpC, is studied for its potential in potentiating the activity of beta-lactam antibiotics in bacteria. Modifications of this compound are explored to improve its ability to cross cell membranes, which is essential for enhanced therapeutic effectiveness (Venturelli et al., 2007).
Synthesis of Iodoazulenes
- Application : The efficient synthesis of 2-iodoazulene, using azulen-2-ylboronic acid pinacol ester and copper(I) iodide, demonstrates a methodology applicable to analogous azulenes. This process is significant in organic synthesis and pharmaceutical research (Narita et al., 2018).
Excimer-induced High-efficiency Fluorescence
- Application : The study of anthracene-based material 2-(anthracen-9-yl)thianthrene, which exhibits high luminous efficiency and long lifetime due to pairwise anthracene stacking in its crystal. This property is significant for applications in photoluminescent materials and lighting technology (Liu et al., 2016).
C–H Thianthrenation for Aromatic Compounds
- Application : The introduction of thianthrene as a strategy for C–H functionalization of aromatic compounds, offering broad scope and fast diversification. This process is highly selective and important for synthesizing complex molecules in organic chemistry and drug development (Juliá et al., 2021).
Electrocatalytic Activity in Non-Aqueous Medium
- Application : Investigation of thianthrene's electrochemical behavior and its application in the electrocatalytic oxidation of guanosine and DNA in non-aqueous solutions. This study is relevant in the field of bioelectrochemistry and DNA research (Mehrgardi et al., 2010).
Mechanism of Action
Target of Action
Thianthren-2-ylboronic acid is primarily used as a reagent in the Suzuki-Miyaura (SM) cross-coupling reaction . The primary targets of this compound are the carbon atoms in organic molecules that are undergoing the SM cross-coupling reaction .
Mode of Action
The mode of action of this compound involves its interaction with a transition metal catalyst, typically palladium . In the SM cross-coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the SM cross-coupling reaction pathway . This pathway involves the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway include the synthesis of various organic compounds, which can be used in a wide range of applications, from pharmaceuticals to materials science .
Pharmacokinetics
As a reagent used in chemical reactions, its bioavailability would primarily depend on the reaction conditions, such as temperature, ph, and the presence of a suitable catalyst .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide variety of organic compounds . On a molecular and cellular level, the effects of these compounds would depend on their specific structures and properties.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the efficiency of the SM cross-coupling reaction can be affected by the reaction conditions, such as temperature, pH, and the concentration of the reagents . Additionally, the stability of this compound can be influenced by factors such as exposure to air and moisture .
Safety and Hazards
While specific safety and hazard information for Thianthren-2-ylboronic acid was not found in the search results, it is generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling similar compounds . Personal protective equipment should be used, and adequate ventilation should be ensured .
Future Directions
Thianthren-2-ylboronic acid and other boronic acids are being studied for their potential applications in various fields. For instance, thianthrene-functionalized polynorbornenes were investigated as high-voltage organic cathode materials for dual-ion cells . Furthermore, the relevance of extending the studies with boronic acids in medicinal chemistry is being reinforced, in order to obtain new promising drugs shortly .
properties
IUPAC Name |
thianthren-2-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BO2S2/c14-13(15)8-5-6-11-12(7-8)17-10-4-2-1-3-9(10)16-11/h1-7,14-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSOJZMPHLRBMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)SC3=CC=CC=C3S2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20570437 | |
Record name | Thianthren-2-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20570437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
108847-21-8 | |
Record name | B-2-Thianthrenylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108847-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thianthren-2-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20570437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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